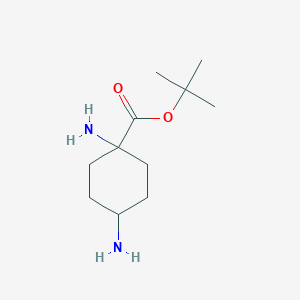

1-Boc-1,4-cyclohexanediamine

Description

BenchChem offers high-quality 1-Boc-1,4-cyclohexanediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-1,4-cyclohexanediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 1,4-diaminocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)11(13)6-4-8(12)5-7-11/h8H,4-7,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYJCTMGNZGOTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCC(CC1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Boc-1,4-cyclohexanediamine chemical structure and properties

[1]

Executive Summary

1-Boc-1,4-cyclohexanediamine is a mono-protected bifunctional aliphatic amine used primarily as a semi-rigid scaffold in medicinal chemistry.[1] Unlike flexible alkyl chain linkers (e.g., ethylenediamine), the cyclohexane core introduces conformational restraint, allowing for precise spatial orientation of pharmacophores.

The molecule exists as two geometric isomers: trans and cis.[1] The trans-isomer is the industry standard for molecular linking due to its thermodynamic stability and ability to project functional groups in a linear, diequatorial vector (~180° dihedral angle).

Chemical Identity & Stereochemical Analysis[1]

Core Data

| Property | Data |

| IUPAC Name | tert-butyl (4-aminocyclohexyl)carbamate |

| Common Name | 1-Boc-1,4-cyclohexanediamine; N-Boc-1,4-diaminocyclohexane |

| CAS Number | 177906-48-8 (trans-isomer); 195314-59-1 (mixture) |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water |

| pKa (Conjugate Acid) | ~10.5 (Primary amine), ~-1 (Carbamate, estimated) |

Conformational Analysis (The "Chair" Effect)

The utility of this scaffold lies in its stereochemistry.[1]

-

Trans-Isomer: Adopts a chair conformation where both the bulky Boc-amino group and the free amino group occupy equatorial positions to minimize 1,3-diaxial interactions.[1] This results in an extended, linear topology with a distance of approximately 9–10 Å between nitrogen atoms.[1]

-

Cis-Isomer: One group is equatorial, and the other is axial.[1] This creates a "bent" topology, often used to induce turns in peptidomimetics but less desirable for linear spanning.[1]

Synthetic Methodology: Selective Mono-Protection

Achieving mono-protection of a symmetric diamine requires breaking the statistical distribution.[1] A common error is using a 1:1 stoichiometric ratio, which statistically yields 25% di-protected, 50% mono-protected, and 25% unreacted starting material.[1]

Optimized Protocol: The "High-Dilution Excess" Method To maximize mono-protection (Yield >80%), the diamine must be present in significant excess (3–4 equivalents) relative to the Boc anhydride.[1]

Experimental Workflow

Reagents:

Step-by-Step Protocol:

-

Dissolution: Dissolve trans-1,4-diaminocyclohexane (2.0 g, 17.5 mmol) in Methanol (50 mL). Cool to 0°C.[1][4][6][7]

-

Controlled Addition: Add (Boc)₂O (1.1 mL, 4.9 mmol) dropwise over 30 minutes. Note: Slow addition prevents local high concentrations of Boc₂O, reducing di-protection.

-

Reaction: Stir at Room Temperature (RT) for 16 hours. Monitor by TLC (Ninhydrin stain).[1][2]

-

Workup (The Self-Validating Purification):

-

Evaporate Methanol.[1]

-

Partition: Dilute residue with Water (50 mL) and extract with Ethyl Acetate (EtOAc, 2 x 100 mL).

-

Mechanistic Insight: The unreacted diamine is highly polar and remains in the aqueous phase.[1] The Mono-Boc and Di-Boc species move to the organic phase.[1]

-

Refinement (Optional): If Di-Boc impurities are high, wash the EtOAc layer with dilute Citric Acid (pH 4).[1] The Mono-Boc amine protonates and moves to the aqueous layer; Di-Boc stays in EtOAc.[1] Basify the aqueous layer (NaOH) and re-extract with DCM to recover pure Mono-Boc.[1][4]

-

-

Isolation: Dry organic layer (Na₂SO₄), filter, and concentrate.[1][2][3]

Visualization: Synthesis & Purification Logic[1][2]

Caption: Flowchart illustrating the kinetic control and solubility-based purification strategy for mono-protection.

Applications in Drug Development

The 1-Boc-1,4-cyclohexanediamine scaffold acts as a "molecular ruler," providing a rigid distance between two functional domains.[1]

Linker Strategy in SAR Studies

In Structure-Activity Relationship (SAR) campaigns, replacing a flexible ethylene linker (–CH₂CH₂–) with a trans-cyclohexane ring reduces the entropic penalty of binding.[1] The molecule is pre-organized into the bioactive conformation.[1]

-

Amide Coupling: The free amine reacts with carboxylic acids (using EDC/HOBt or HATU) to attach "Head Group A."[1]

-

Deprotection: The Boc group is removed (TFA/DCM or HCl/Dioxane) to reveal the second amine.[1]

-

Secondary Coupling: The newly liberated amine reacts with "Head Group B."[1]

Case Study: V1A Receptor Antagonists

Research indicates the use of trans-1,4-cyclohexanediamine derivatives in developing selective Vasopressin 1A (V1A) receptor antagonists.[1][3] The rigid cyclohexane core ensures the terminal pharmacophores interact simultaneously with distal binding pockets on the GPCR surface.[1]

Deprotection Protocol (Standard)

For the removal of the Boc group after the first coupling step:

-

Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM).

-

Stir 1–2 hours at RT.

-

Concentrate in vacuo.

-

Critical Step: The product exists as a TFA salt. For subsequent basic couplings, perform a free-base workup (sat.[1] NaHCO₃ wash) or use excess base (DIPEA) in the next reaction.

Handling & Safety

-

Hazards: The free amine is corrosive and causes skin burns (H314).[1] The Boc-protected form is less corrosive but should still be handled as an irritant.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). The compound is stable but can absorb moisture and CO₂ from the air over time (forming carbamates).[1]

-

Stability: Avoid strong acids during storage to prevent premature deprotection.[1]

References

-

ChemicalBook. (2025).[1][3] TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE Synthesis and Properties. Retrieved from [1]

-

National Institutes of Health (NIH). (2010).[1] A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [1]

-

BenchChem. (2025).[1][6][8] Application Notes: The Role of 1,4-Cyclohexanediol in Modern Pharmaceutical Synthesis. Retrieved from [1]

-

PubChem. (2025).[1] 1,4-Diaminocyclohexane Compound Summary. Retrieved from [1]

Sources

- 1. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 3. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE | 177906-48-8 [chemicalbook.com]

- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. redalyc.org [redalyc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Rigid Linker: A Technical Guide to N-Boc-trans-1,4-cyclohexanediamine

[1]

Executive Summary

N-Boc-trans-1,4-cyclohexanediamine (CAS 177906-48-8) is more than a simple reagent; it is a strategic structural motif in modern medicinal chemistry.[1][2][3][4] Unlike flexible alkyl chains (e.g., ethylenediamine), the trans-1,4-cyclohexane core provides a rigid, linear vector that reduces the entropic penalty of ligand binding. This guide details the structural rationale, procurement specifications, and validated experimental protocols for utilizing this scaffold in high-affinity ligand design, particularly for PROTACs and kinase inhibitors.

Part 1: Structural & Chemical Rationale[1][4][5]

The Diequatorial Advantage

The defining feature of CAS 177906-48-8 is its stereochemistry. In the trans-1,4-isomer, both the amino group and the Boc-protected amine occupy the equatorial positions of the cyclohexane chair conformation.

-

Thermodynamic Stability: The diequatorial conformation minimizes 1,3-diaxial interactions, making the trans isomer significantly more stable than the cis isomer (which forces one substituent axial).

-

Vectorality: The substituents project at an angle of approximately 180°, creating a linear, rod-like spacer. This is critical in Fragment-Based Drug Design (FBDD) where precise orientation of pharmacophores defines potency.[4]

Chemical Properties Data[1][2][3][4][6][7][8]

| Property | Specification |

| CAS Number | 177906-48-8 |

| IUPAC Name | tert-butyl (trans-4-aminocyclohexyl)carbamate |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |

| pKa (Conjugate Acid) | ~10.5 (primary amine), ~-1 (Boc-carbamate) |

| Key Impurities | cis-isomer, bis-Boc-1,4-cyclohexanediamine |

Visualization: Conformational Analysis

The following diagram illustrates the energy landscape and the critical diequatorial geometry that distinguishes this compound from its cis counterpart.

Figure 1: Conformational logic dictating the selection of the trans-isomer for rigid linker applications.

Part 2: Procurement & Quality Control (Make vs. Buy)

While synthesis via mono-protection of 1,4-diaminocyclohexane is possible, it is operationally difficult due to statistical product mixtures (unreacted diamine, mono-Boc, and bis-Boc). Commercial procurement is recommended for scale-up, provided strict QC is applied.[4]

Procurement Specifications (The "Ask")

When sourcing CAS 177906-48-8, do not rely solely on the label. Demand the following in the Certificate of Analysis (CoA):

-

Stereochemical Purity: Must be >98% trans. The cis impurity acts as a "kink" in the molecular wire, potentially abolishing biological activity.

-

Chemical Purity: >97% (GC or HPLC).

-

Identity: 1H NMR must confirm the methine proton splitting pattern (multiplet width) characteristic of axial protons in the trans isomer.

QC Protocol: Validating Stereochemistry

Objective: Distinguish trans (diequatorial) from cis (axial-equatorial) using 1H NMR.

-

Solvent: DMSO-d6 or CDCl3.[4]

-

Marker Signal: Focus on the methine proton (

-NH-Boc) at ~3.3 ppm.[4] -

Criterion:

-

Trans-isomer: The methine proton is axial.[4] It exhibits large diaxial coupling constants (

Hz), appearing as a broad triplet of triplets ( -

Cis-isomer: The methine proton is equatorial (if the ring flips to place the bulky group equatorial) or axial with different neighbors. Typically, the signal is narrower (

is smaller) compared to the trans isomer.

-

Part 3: Experimental Protocols

Protocol A: Amide Coupling (Linker Installation)

This protocol describes coupling the free amine of CAS 177906-48-8 to a carboxylic acid (e.g., a PROTAC anchor or kinase hinge binder).

Reagents:

Methodology:

-

Activation: Dissolve the carboxylic acid in DMF under

. Add DIPEA, followed by HATU.[4] Stir for 5-10 minutes to form the activated ester. Why: Pre-activation prevents competing reaction of the coupling reagent with the amine. -

Addition: Add N-Boc-trans-1,4-cyclohexanediamine in one portion.

-

Reaction: Stir at Room Temperature (RT) for 2-4 hours. Monitor by LC-MS (Look for

).[4] -

Workup: Dilute with EtOAc. Wash with sat.[4]

(x2), water (x1), and brine (x1).[4] Dry over -

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Boc-Deprotection (Revealing the Second Amine)

Reagents:

Methodology (TFA Method):

-

Dissolve the intermediate (from Protocol A) in DCM (0.1 M).[4]

-

Add TFA (20% v/v final concentration).[4] Tip: Add triethylsilane (2-5%) if the molecule contains electron-rich aromatics (e.g., indole) to scavenge tert-butyl cations.

-

Stir at RT for 1-2 hours.

-

Volatile Removal: Concentrate in vacuo.[4] Co-evaporate with toluene (x3) to remove residual TFA.[4]

-

Result: The product is the TFA salt. For the next coupling, use excess base (DIPEA) to neutralize the salt in situ.

Visualization: Synthesis Workflow

Figure 2: Step-by-step synthetic pathway for incorporating the trans-cyclohexane linker.

Part 4: Applications in Drug Design

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker is not inert.[4][6] It determines the ternary complex stability.[4]

-

The "Rigid" Hypothesis: Long, flexible PEG chains often suffer from poor cell permeability and high entropic costs upon binding.[4] Replacing PEG with trans-1,4-cyclohexanediamine introduces rigidity.[4]

-

Mechanism: The rigid core restricts the conformational space, pre-organizing the molecule for binding to the E3 ligase and the Target Protein (POI). This often leads to improved

values despite similar binary affinities [1].[4]

GPCR Ligands

The trans-cyclohexane motif is a classic "bioisostere" for piperazine or phenyl rings.[4] It provides similar spacing (approx 5-6 Å between nitrogens) but with different solubility and metabolic stability profiles (no aromatic hydroxylation).[4] It is notably used in V1A receptor antagonists [2].[4]

References

-

Design of PROTAC Linkers: Maple, H. J., et al. "Strategies for the Design of PROTAC Linkers."[4][7] Exploration of Targeted Anti-tumor Therapy, 2020.[4][6] Link

-

V1A Receptor Antagonists: "Trans-N-Boc-1,4-cyclohexanediamine Applications." ChemicalBook, 2025.[4] Link

-

Conformational Analysis: Eliel, E. L., et al. "Conformational Analysis of 1,4-Disubstituted Cyclohexanes."[4] Journal of the American Chemical Society.[4] (Foundational text on cyclohexane stereochemistry).

-

Synthesis Monoprotection: "General Method for Selective Mono-Boc Protection of Diamines." Journal of the Mexican Chemical Society, 2013.[4] Link[4]

Sources

- 1. CAS 177906-48-8: Trans-N-Boc-1,4-Cyclohexanediamine [cymitquimica.com]

- 2. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE | 177906-48-8 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 6. explorationpub.com [explorationpub.com]

- 7. researchgate.net [researchgate.net]

1-Boc-1,4-diaminocyclohexane molecular weight and formula

Executive Summary

1-Boc-1,4-diaminocyclohexane (also known as tert-butyl (4-aminocyclohexyl)carbamate) is a critical bifunctional building block in modern medicinal chemistry. Its primary utility lies in "linkerology"—the science of connecting pharmacophores—specifically within the design of Proteolysis Targeting Chimeras (PROTACs). Unlike flexible alkyl chains, the cyclohexane ring introduces structural rigidity, allowing researchers to freeze specific exit vectors and improve the permeability of heterobifunctional molecules.

This guide provides a definitive reference for the molecular identity, stereoselective synthesis, and handling of this compound, distinguishing between its critical cis and trans isomers.

Physicochemical Identity

The ambiguity in commercial labeling often leads to confusion regarding stoichiometry and isomerism. The table below establishes the baseline data for the mono-protected species.

Core Data Table

| Property | Data Specification |

| Chemical Name | tert-butyl (4-aminocyclohexyl)carbamate |

| Common Name | 1-Boc-1,4-diaminocyclohexane; N-Boc-1,4-cyclohexanediamine |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 66–70 °C (Experimental) |

| pKa (Calculated) | ~10.5 (Primary amine), ~12.4 (Carbamate) |

Isomer-Specific Identifiers

The biological activity of the final drug candidate often depends on the stereochemistry of the linker. You must verify the CAS number of your starting material to ensure the correct geometric isomer is used.

| Isomer Configuration | CAS Number | Structural Characteristic |

| Trans-isomer | 177906-48-8 | Diequatorial (more stable); linear exit vectors. |

| Cis-isomer | 247570-24-7 | Axial-equatorial; angled exit vectors. |

| Mixture (cis/trans) | 195314-59-1 | Variable ratio; typically used for initial screening. |

Synthetic Methodology: The Mono-Protection Challenge

Synthesizing 1-Boc-1,4-diaminocyclohexane from the inexpensive 1,4-diaminocyclohexane presents a statistical challenge: avoiding the formation of the unwanted di-Boc byproduct (

The "pH-Controlled" Statistical Method

Standard addition of

Mechanism:

-

Monoprotonation: Treating the diamine with 1 equivalent of HCl creates a statistical mixture where the mono-ammonium salt is prevalent.

-

Electronic Deactivation: The protonated amine (

) is non-nucleophilic. -

Selective Acylation: The remaining free amine (

) reacts with

Validated Protocol (Bench Scale)

Pre-requisite: Ensure the starting 1,4-diaminocyclohexane is of high purity (>98%).[1]

-

Salt Formation: Dissolve 1,4-diaminocyclohexane (10.0 g, 87.6 mmol) in Methanol (150 mL). Cool to 0°C.

-

Acid Addition: Add HCl (4N in dioxane, 21.9 mL, 1.0 eq) dropwise over 20 minutes. Critical: Rapid addition causes local di-protonation.

-

Equilibration: Stir for 30 minutes to allow proton exchange equilibrium.

-

Protection: Add a solution of di-tert-butyl dicarbonate (

, 19.1 g, 1.0 eq) in Methanol (50 mL) dropwise. -

Reaction: Warm to room temperature and stir for 12–16 hours.

-

Workup (Purification by pH Swing):

-

Concentrate the solvent.

-

Dissolve residue in water (pH is neutral/acidic). The di-Boc byproduct is insoluble; filter it off.

-

Extract the aqueous layer with Ethyl Acetate (removes remaining di-Boc).

-

Basify the aqueous phase to pH >12 using 4N NaOH.[2] This deprotonates the mono-Boc product.

-

Extract with Dichloromethane (

). -

Dry (

) and concentrate to yield the pure mono-Boc amine.

-

Synthesis Workflow Diagram

Figure 1: Selective mono-protection workflow utilizing the hydrochloride salt method to minimize di-Boc formation.

Analytical Characterization

To validate the synthesis, the following spectral features must be observed.

-

¹H NMR (400 MHz, CDCl₃):

- 1.44 (s, 9H, Boc-CH₃ ): The characteristic singlet.

- 3.35–3.45 (m, 1H, CH-NH-Boc ): The methine proton adjacent to the carbamate.

- 2.60–2.70 (m, 1H, CH-NH₂ ): The methine proton adjacent to the free amine (shielded relative to the Boc-side).

- 4.40 (br s, 1H, NH-Boc ): Amide proton.

-

Mass Spectrometry (ESI):

-

Calculated

. -

Observed

.

-

Applications in Drug Discovery (PROTACs)

1-Boc-1,4-diaminocyclohexane is a "privileged linker" in the design of PROTACs (Proteolysis Targeting Chimeras).

The Rigidity Factor

In PROTAC design, the linker is not merely a connector; it determines the ternary complex stability (Target-PROTAC-E3 Ligase).

-

Alkyl Chains: High entropy penalty upon binding.

-

Cyclohexane Linkers: Pre-organized conformation reduces the entropy penalty. The trans-isomer provides a rigid, linear distance of approx 5–6 Å between attachment points, whereas the cis-isomer introduces a "kink."

Linker Logic Diagram

Figure 2: Structural role of the 1,4-diaminocyclohexane scaffold in PROTAC design, highlighting the impact of rigidity on linkerology.

References

-

Oakwood Chemical. (n.d.). N-Boc-trans-1,4-cyclohexanediamine (CAS 177906-48-8).[3] Retrieved February 3, 2026, from [Link]

-

Ha, H.-J., et al. (2007).[4] Selective Mono-BOC Protection of Diamines. Synthetic Communications. Retrieved February 3, 2026, from [Link]

Sources

A Senior Application Scientist's In-Depth Technical Guide to Mono-Boc Protected 1,4-Cyclohexanediamine: Synthesis, Applications, and Procurement

Introduction: The Strategic Importance of a Differentially Protected Diamine

In the landscape of modern drug discovery and complex molecule synthesis, the strategic use of protecting groups is paramount. Mono-Boc protected 1,4-cyclohexanediamine, a seemingly simple building block, represents a critical tool for chemists. Its utility lies in the differential reactivity of its two amine functionalities. The tert-butyloxycarbonyl (Boc) group masks one amine, rendering it nucleophilic only after a specific deprotection step, while leaving the other primary amine available for immediate reaction. This elegant design allows for the sequential and controlled introduction of molecular complexity, a cornerstone of contemporary medicinal chemistry. This guide provides an in-depth analysis of its synthesis, key applications, quality control, and commercial availability, tailored for researchers and professionals in the pharmaceutical and chemical sciences.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a reagent's physicochemical properties is essential for its effective use in synthesis. Mono-Boc protected 1,4-cyclohexanediamine is a white to off-white solid at room temperature. The properties of the most common isomers are summarized below.

| Property | Value | Isomer | CAS Number |

| Molecular Formula | C₁₁H₂₂N₂O₂ | trans | 177906-48-8 |

| Molecular Weight | 214.31 g/mol | trans | 177906-48-8 |

| Appearance | White to off-white solid | Both | N/A |

| Melting Point | 110-115 °C | trans | 177906-48-8 |

| IUPAC Name | tert-butyl (4-aminocyclohexyl)carbamate | Mixed | 195314-59-1 |

| Solubility | Soluble in methanol, dichloromethane | Both | N/A |

Synthesis and Mechanistic Rationale: Achieving Selective Protection

The selective mono-protection of a symmetrical diamine like 1,4-cyclohexanediamine presents a classic chemical challenge: how to prevent the formation of the di-protected byproduct. Several strategies have been developed, with the most common and scalable method involving the slow addition of di-tert-butyl dicarbonate ((Boc)₂O) to an excess of the diamine. A more refined approach, which offers higher yields of the mono-protected product, involves the in-situ generation of a mono-ammonium salt.

Experimental Protocol: Selective Mono-Boc Protection of trans-1,4-Cyclohexanediamine

This protocol is adapted from established literature procedures and offers a reliable method for the synthesis of the trans-isomer.[1][2]

Materials:

-

trans-1,4-Diaminocyclohexane

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-1,4-diaminocyclohexane (3.0 equivalents) in methanol (approximately 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve di-tert-butyl dicarbonate (1.0 equivalent) in a minimal amount of methanol.

-

Add the (Boc)₂O solution dropwise to the cooled diamine solution over 1-2 hours with vigorous stirring. The slow addition is critical to minimize di-substitution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane with ninhydrin staining.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate to remove any unreacted (Boc)₂O and acidic byproducts.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to afford pure trans-N-Boc-1,4-cyclohexanediamine.

Causality of Experimental Choices:

-

Excess Diamine: Using a stoichiometric excess of the diamine favors the mono-Boc protected product by increasing the statistical probability of a (Boc)₂O molecule reacting with an unprotected diamine.

-

Slow Addition at Low Temperature: This minimizes the local concentration of (Boc)₂O, further reducing the likelihood of a second Boc group being added to the already mono-protected product. The low temperature also helps to control the exothermicity of the reaction.

Core Applications in Drug Discovery: A Versatile Linker

The primary application of mono-Boc protected 1,4-cyclohexanediamine in modern drug discovery is as a versatile linker, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]

The cyclohexane diamine core provides a semi-rigid scaffold that can be functionalized at both ends. The free amine can be coupled to a ligand for the target protein, while the Boc-protected amine, after deprotection, can be attached to a ligand for the E3 ligase.

Self-Validating Quality Control: Ensuring Purity and Identity

The quality of starting materials is critical in multi-step syntheses. For mono-Boc protected 1,4-cyclohexanediamine, a battery of analytical techniques should be employed to confirm its identity and purity.

-

¹H NMR Spectroscopy: This is the primary tool for structural confirmation. The spectrum should show a characteristic singlet for the nine protons of the Boc group around 1.4 ppm. The protons on the cyclohexane ring will appear as a series of multiplets. The presence of the NH₂ and NH protons should also be confirmed.

-

¹³C NMR Spectroscopy: This provides further structural confirmation, with characteristic peaks for the carbonyl and quaternary carbons of the Boc group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the [M+H]⁺ ion.

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, ideally with a purity of >95% for use in demanding applications.

Market Analysis: Price and Availability

The price and availability of mono-Boc protected 1,4-cyclohexanediamine can vary between suppliers and is dependent on the isomeric purity and quantity. Below is a representative summary of offerings from various vendors. Prices are subject to change.

| Supplier | Product Name | CAS Number | Quantity | Price (USD/GBP) | Availability |

| Thermo Scientific | N-Boc-1,4-diaminocyclohexane, 95% | 195314-59-1 | 1 g | $225.96 | In Stock |

| Apollo Scientific | cis-Cyclohexane-1,4-diamine, N-BOC protected | 247570-24-7 | 1 g | £18.00 | In Stock |

| Apollo Scientific | trans-Cyclohexane-1,4-diamine, N-BOC protected | 177906-48-8 | 5 g | £21.00 | In Stock |

| Fluorochem | 1-Boc-1,4-cyclohexanediamine | 195314-59-1 | 1 g | £8.00 | In Stock |

| MedChemExpress | Cyclohexane-1,4-diamine (unprotected) | 3114-70-3 | 25 g | $30.00 | In Stock |

Conclusion

Mono-Boc protected 1,4-cyclohexanediamine is a valuable and versatile building block for organic synthesis, particularly in the burgeoning field of PROTAC-based therapeutics. Its straightforward, albeit nuanced, synthesis and the orthogonal reactivity of its two amine groups allow for the controlled assembly of complex molecular architectures. A thorough understanding of its properties, coupled with rigorous quality control, is essential for its successful application in research and development. The ready availability of this reagent from multiple commercial sources ensures its continued and widespread use in the scientific community.

References

-

Sciforum. Selective Mono-Boc-Protection of Bispidine. [Link]

- Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines.

- Google Patents.

- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-26.

-

PubChem. 1,4-Diaminocyclohexane. [Link]

-

SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

Sources

Strategic Utilization and Safety Profile of 1-Boc-1,4-Cyclohexanediamine

This guide serves as an advanced technical resource for the handling, safety, and strategic application of 1-Boc-1,4-cyclohexanediamine (also known as N-Boc-1,4-cyclohexanediamine). It goes beyond the standard Safety Data Sheet (SDS) to provide context for medicinal chemistry applications, particularly in PROTAC® linker design.

Chemical Identity & Stereochemical Intelligence

1-Boc-1,4-cyclohexanediamine is a mono-protected diamine scaffold.[1] Its primary value lies in its ability to break symmetry, allowing researchers to selectively functionalize one amine terminus while preserving the other for later stages.[1]

Critical Quality Attributes (CQAs)

Unlike flexible alkyl linkers, the cyclohexane ring introduces stereochemical rigidity .[1] You must verify the isomeric purity of your starting material, as cis and trans isomers display vastly different pharmacological vectors.[1]

| Property | Specification | Expert Commentary |

| Common Name | N-Boc-1,4-cyclohexanediamine | Often referred to as "Mono-Boc-DACH".[1] |

| CAS (Trans) | 177906-48-8 | The preferred isomer for rigid linkers (e.g., PROTACs). |

| CAS (Cis) | 247570-24-7 | Induces a "turn" conformation; less common in linear linkers.[1] |

| CAS (Mix) | 195314-59-1 | Warning: Cheaper, but unsuitable for SAR studies requiring defined geometry. |

| Mol. Weight | 214.31 g/mol | |

| Appearance | White to off-white solid | Hygroscopic.[1] Store under inert atmosphere (N₂/Ar). |

| Solubility | DMSO, MeOH, DCM, DMF | Poor water solubility until protonated or deprotected. |

Safety Profile & Risk Mitigation (SDS Interpretation)

While standard SDS documents list hazards, they rarely explain the operational implications in a synthesis lab.[1] The primary hazards for this amine are corrosivity and acute toxicity .[1]

Hazard Analysis (GHS Standards)

-

H314 (Skin Corr.[1][2][3] 1B): Causes severe skin burns and eye damage.[1][3][4]

-

H318 (Eye Dam. 1): Causes serious eye damage.[1][2][3][4][8]

Operational Safety Protocol

Do not handle this compound on an open bench. The hygroscopic nature combined with corrosivity requires a controlled environment.[1]

Figure 1: Safe handling workflow emphasizing isomer verification and immediate dissolution to prevent moisture uptake.[1]

Synthetic Utility: Protocols & Causality

The mono-Boc protection allows for a sequential "Amide Coupling

Protocol A: Selective Amide Coupling (Free Amine)

Objective: React the free amine with a carboxylic acid (R-COOH) while keeping the Boc group intact.[1]

-

Activation: Dissolve R-COOH (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv).[1] Stir for 5 mins to form the active ester.

-

Why? Pre-activation minimizes racemization of the carboxylic acid component.[1]

-

-

Addition: Add 1-Boc-1,4-cyclohexanediamine (1.1 equiv) in one portion.

-

Note: Using a slight excess of the amine drives the reaction to completion.[1]

-

-

Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for

).[1] -

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then sat. NaHCO₃ and brine.[1]

Protocol B: Boc Deprotection (The "Switch")

Objective: Remove the Boc group to liberate the second amine for further reaction.[1]

-

Method 1: TFA/DCM (Standard)

-

Method 2: 4M HCl in Dioxane (Preferred for Scale)

Figure 2: Sequential functionalization pathway typically used in PROTAC linker synthesis.

Quality Control & Analytical Verification

Validating the stereochemistry is the most critical step.[1] Commercial batches labeled "mixture" can ruin structure-activity relationship (SAR) data.[1]

NMR Differentiation (cis vs trans)

The methine protons (CH-NH) on the cyclohexane ring exhibit distinct coupling patterns due to the chair conformation.

-

Trans-isomer (Diequatorial): The methine proton is axial (

).[1] It shows large diaxial coupling constants (-

Signal: Often a broad triplet of triplets (tt).[1]

-

-

Cis-isomer (Axial-Equatorial): One substituent is forced axial.[1] The coupling constants are smaller (

) due to axial-equatorial interactions.[1]-

Signal: Often a narrower multiplet.[1]

-

Storage Stability[1]

-

Hygroscopicity: The free amine absorbs atmospheric CO₂ to form carbamates/carbonates.[1]

-

Test: If the solid becomes "gummy" or insoluble in DCM, it has likely degraded.[1] Re-purify via acid-base extraction.[1]

References

-

Sigma-Aldrich (Merck). Safety Data Sheet: N-Boc-trans-1,4-cyclohexanediamine. Accessed 2024.[1]

-

Buhimschi, A. D., et al. (2018).[1] "Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs." Biochemistry. (Demonstrates use of rigid cyclohexane linkers).

-

Oakwood Chemical. Safety Data Sheet: N-Boc-trans-1,4-cyclohexanediamine.

-

Steinebach, C., et al. (2019).[1] "Orally Bioavailable CDK9/2 PROTACs with Reduced Molecular Weight." Journal of Medicinal Chemistry. (Discusses linker rigidity and solubility profiles).

Sources

- 1. fishersci.com [fishersci.com]

- 2. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synerzine.com [synerzine.com]

- 4. fishersci.com [fishersci.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 8. chemos.de [chemos.de]

Methodological & Application

Rigidifying the Ternary Complex: Protocol for Using 1-Boc-1,4-cyclohexanediamine in PROTAC Linker Design

Abstract & Strategic Rationale

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a thermodynamic governor of degradation efficiency. While flexible linkers (e.g., PEGs, alkyl chains) offer synthetic ease, they often incur a high entropic penalty upon ternary complex formation.

This guide details the application of 1-Boc-1,4-cyclohexanediamine as a rigid linker scaffold. By constraining the conformational ensemble of the PROTAC, this moiety can lock the E3 ligase and Protein of Interest (POI) into a productive geometry, enhancing cooperativity (

Key Advantages of the Cyclohexane Scaffold

| Feature | Flexible Linker (PEG/Alkyl) | Rigid Linker (1,4-Cyclohexanediamine) |

| Conformational Entropy | High (High penalty upon binding) | Low (Pre-organized conformation) |

| Ternary Complex Stability | Variable; often relies on "induced fit" | High; if geometry matches exit vectors |

| Metabolic Stability | Prone to oxidation (esp. PEGs) | High stability (saturated ring) |

| Solubility | High (Hydrophilic) | Moderate (Tunable via N-substitution) |

Mechanistic Insight: Stereochemistry as a Design Element

The 1,4-cyclohexanediamine scaffold exists as two geometric isomers: cis and trans. Selecting the correct isomer is critical for defining the "exit vectors"—the angles at which the warhead and E3 ligand project from the linker.

-

Trans-isomer (Diequatorial): The amino groups project at ~180° relative to the ring plane. This provides maximum extension and a linear projection, ideal for deep binding pockets where ligands must reach "out" to the solvent front.

-

Cis-isomer (Axial/Equatorial): Projects ligands at an angle, creating a "U-shape" or "kinked" geometry. This is useful for bringing surface-exposed residues of the E3 and POI into close proximity for de novo protein-protein interactions (PPIs).

Critical Note: Commercial "1-Boc-1,4-cyclohexanediamine" is often sold as a mixture unless specified. For SAR (Structure-Activity Relationship) studies, pure isomers must be used to generate reproducible ternary complex geometries.

Pathway Visualization: The Entropic Advantage

The following diagram illustrates how rigid linkers minimize the energy barrier to Ternary Complex formation.

Figure 1: Thermodynamic comparison showing how rigid linkers reduce the entropic cost of binding, facilitating stable ternary complex formation.

Experimental Protocol: Synthesis of Rigid PROTACs

This protocol describes the stepwise synthesis of a PROTAC using N-Boc-trans-1,4-cyclohexanediamine . The "trans" isomer is selected here for maximum linker extension.

Reagents Required:

-

N-Boc-trans-1,4-cyclohexanediamine (CAS: 177906-48-8)[1]

-

Coupling Agents: HATU, DIPEA (Diisopropylethylamine)

-

Solvents: DMF (anhydrous), DCM, TFA (Trifluoroacetic acid)

-

Ligand A-COOH (Carboxylic acid derivative of E3 binder, e.g., Thalidomide-acid)

-

Ligand B-COOH (Carboxylic acid derivative of POI binder)

Workflow Diagram

Figure 2: Stepwise synthetic route for incorporating the mono-protected diamine linker.

Detailed Procedure

Step 1: Coupling to Ligand A (E3 Ligase Binder)

-

Dissolution: Dissolve Ligand A-COOH (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at Room Temperature (RT) for 5 minutes to activate the acid.

-

Addition: Add N-Boc-trans-1,4-cyclohexanediamine (1.1 eq).

-

Note: Using a slight excess of the amine ensures complete consumption of the valuable Ligand A.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the amide product [M+H]+.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO3, water, and brine. Dry over Na2SO4 and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Step 2: Boc Deprotection

-

Solvent Prep: Dissolve the intermediate from Step 1 in DCM.

-

Acidolysis: Add TFA carefully to achieve a final ratio of 1:4 (TFA:DCM).

-

Reaction: Stir at RT for 1 hour.

-

QC Check: Monitor by LC-MS. The mass should shift by -100 Da (loss of Boc).

-

-

Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. This yields the amine as a TFA salt.

Step 3: Coupling to Ligand B (POI Binder)

-

Dissolution: Dissolve Ligand B-COOH (1.0 eq) in anhydrous DMF.

-

Activation: Add HATU (1.1 eq) and DIPEA (5.0 eq).

-

Critical: Extra base (5.0 eq) is required to neutralize the TFA salt of the amine from Step 2.

-

-

Coupling: Add the deprotected amine-linker-Ligand A construct (1.0 eq).

-

Reaction: Stir at RT for 4–16 hours.

-

Final Purification: Purify via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid). Lyophilize to obtain the final PROTAC powder.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling (Step 3) | Steric hindrance of the cyclohexane ring | Switch to a stronger coupling agent (e.g., COMU) or increase temperature to 40°C. |

| Poor Solubility | Rigid linker decreases solvation entropy | Introduce polar groups on the ligands or switch to a piperazine-based rigid linker (contains ionizable nitrogen). |

| No Degradation Observed | Incorrect exit vector (geometry mismatch) | Synthesize the cis-isomer analog to alter the projection angle. |

References

-

Rational Design of Linkers: Weng, G., et al. "Rational design of the linkers in targeting chimeras."[2] Chemical Science, 2025.

-

Linker Rigidity & Cooperativity: Li, F., et al. "Interplay of PROTAC Complex Dynamics for Undruggable Targets." Journal of Medicinal Chemistry, 2024.

-

Cyclohexane Stereochemistry: "Conformation: Cis / Trans-1,4 Disubstitution." Chemistry LibreTexts.

-

Synthesis Protocol: "N-Boc-trans-1,4-cyclohexanediamine Product Data." Chem-Impex International.

-

Impact on Permeability: Klein, V.G., et al. "Optimizing linker rigidity to improve intracellular behavior of PROTACs." Journal of Medicinal Chemistry, 2023.

Sources

Application Note: High-Fidelity Reductive Amination of N-Boc-4-aminocyclohexanone

Introduction & Strategic Utility

The N-Boc-4-aminocyclohexanone scaffold is a critical "hub" intermediate in medicinal chemistry, particularly for linker synthesis in PROTACs and peptidomimetics. Its utility lies in the ability to functionalize the ketone via reductive amination while preserving the orthogonally protected amine (N-Boc).

However, this substrate presents specific challenges:

-

Stereochemical Ambiguity: The reaction creates a new stereocenter at C1, resulting in cis (axial/equatorial) and trans (diequatorial) isomers.

-

Boc-Sensitivity: Strongly acidic conditions (often used to accelerate imine formation) risk deprotection of the tert-butyloxycarbonyl group.

-

Reactivity Profiles: The steric bulk of the cyclohexane ring can impede imine formation with hindered amines.

This guide details two distinct protocols: the Standard Direct Method (STAB) for high-throughput/standard amines, and the Titanium-Mediated Method for sterically hindered or electron-deficient amines.

Mechanistic Principles & Stereocontrol

Reductive amination proceeds through two distinct phases: Imine/Iminium Formation and Hydride Reduction .[1][2]

Reaction Pathway

The carbonyl oxygen is protonated or complexed (Lewis Acid), facilitating nucleophilic attack by the amine to form a hemiaminal, which dehydrates to the iminium ion. The reducing agent then delivers a hydride to the C=N bond.

Figure 1: General mechanistic flow. The Iminium formation is the rate-determining step for hindered amines.

Stereochemical Outcome (Cis vs. Trans)

For 4-substituted cyclohexanones, the stereoselectivity is governed by the approach of the hydride.

-

Substrate Conformation: The bulky N-Boc group locks the ring into a conformation where the Boc-amino group is equatorial .

-

Thermodynamic Control (Trans): The product with the new amine in the equatorial position is thermodynamically more stable (1,4-diequatorial). This is the trans isomer.

-

Kinetic Control (Cis): Small hydride reagents (like NaBH₄) may attack from the axial direction, also yielding the equatorial product. However, bulky reagents or specific solvent effects can force equatorial attack, yielding the axial amine (cis isomer).

General Rule: Sodium Triacetoxyborohydride (STAB) in DCE typically favors the trans (diequatorial) isomer (ratios 2:1 to 4:1), but pure diastereomers usually require chromatographic separation.

Decision Matrix: Method Selection

Do not default to one method. Analyze your amine partner to select the optimal protocol.

Figure 2: Workflow for selecting the appropriate reductive amination protocol.

Protocol A: The "Gold Standard" (STAB)

Best for: Primary amines, unhindered secondary amines, and high-throughput synthesis. Reference: Based on the Abdel-Magid protocol [1].

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| N-Boc-4-aminocyclohexanone | 1.0 | Substrate | |

| Amine (R-NH2) | 1.1 - 1.2 | Nucleophile | Use free base if possible. |

| NaBH(OAc)3 (STAB) | 1.4 - 1.5 | Reductant | Mild; does not reduce ketones quickly. |

| Acetic Acid (AcOH) | 1.0 | Catalyst | Accelerates imine formation. |

| DCE (1,2-Dichloroethane) | Solvent | Medium | Superior to THF for rate; DCM is a viable alternative. |

Step-by-Step Procedure

-

Preparation: In a dry vial/flask, dissolve N-Boc-4-aminocyclohexanone (1.0 eq) in DCE (0.2 M concentration).

-

Amine Addition: Add the Amine (1.1 eq).

-

Catalysis: Add Acetic Acid (1.0 eq). Note: If using an amine-HCl salt, add 1.0 eq of TEA to neutralize the salt and omit the AcOH, as the HCl released will serve as the catalyst.

-

Reductant Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at Room Temperature (20–25 °C) under nitrogen.

-

Time: Typically 2–16 hours. Monitor by LCMS. Look for the disappearance of the ketone (M+Na peaks) and the appearance of the product mass.

-

-

Quench: Quench by adding saturated aqueous NaHCO3 (volume equal to solvent). Stir vigorously for 15 minutes to neutralize acetic acid and boric acid byproducts.

-

Workup: Extract with DCM (x3). Wash combined organics with brine. Dry over Na2SO4 and concentrate.

Protocol B: Titanium(IV) Isopropoxide Method

Best for: Sterically hindered amines, anilines, or when Protocol A fails to drive conversion. Reference: Based on the Mattson/Bhattacharyya protocols [2, 3].

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| N-Boc-4-aminocyclohexanone | 1.0 | Substrate | |

| Amine | 1.2 - 1.5 | Nucleophile | Excess helps drive equilibrium. |

| Ti(OiPr)4 | 1.5 - 2.0 | Lewis Acid | Water scavenger; activates carbonyl. |

| NaBH4 | 2.0 | Reductant | Added after imine formation. |

| Ethanol (abs) or THF | Solvent | Medium | EtOH preferred for NaBH4 reduction step. |

Step-by-Step Procedure

-

Imine Formation (The "Neat" Step):

-

Mix Ketone (1.0 eq) and Amine (1.2 eq) in a flask.

-

Add Ti(OiPr)4 (1.5 eq) neat (or in minimal THF if solids are stubborn).

-

Stir under Nitrogen at RT for 4–12 hours. Crucial: This pre-forms the imine/titanium complex.

-

-

Dilution: Dilute the viscous mixture with absolute Ethanol (approx. 0.3 M relative to ketone).

-

Reduction: Cool to 0 °C. Add NaBH4 (2.0 eq) portion-wise. (Caution: Exothermic, gas evolution).

-

Reaction: Allow to warm to RT and stir for 2 hours.

-

The "Difficult" Workup (Crucial Step):

-

Titanium reactions form a gelatinous emulsion upon water addition.

-

Method 1 (Rochelle's Salt): Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 1-2 hours until layers separate clearly.

-

Method 2 (Basic Quench): Add 1N NaOH or NH4OH. The Ti salts will precipitate as a white solid. Filter through Celite, then extract the filtrate.

-

-

Extraction: Extract with EtOAc. Wash with brine, dry over Na2SO4.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Conversion | Slow imine formation due to sterics. | Switch to Protocol B (Ti) . Alternatively, heat Protocol A to 40°C (monitor Boc stability). |

| Dialkylation | Primary amine reacts with two ketone molecules. | Use excess amine (2-3 eq) or switch to Protocol B (steric bulk of Ti complex discourages second attack). |

| Boc Loss | Acid concentration too high. | Ensure AcOH is only 1.0 eq. Do not use TFA or HCl in Protocol A. |

| Emulsion (Protocol B) | Titanium hydroxides. | Use the Rochelle's Salt workup described above. Do not rush the stirring step (needs >1 hr). |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[4][6] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

-

Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Primary, Secondary, and Tertiary Amines. The Journal of Organic Chemistry, 60, 4928-4929. [Link]

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocols: Navigating the Challenges of Peptide Coupling with Sterically Hindered Cyclohexyl Amines

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Challenge of Steric Hindrance in Amide Bond Formation

The formation of an amide bond is a cornerstone of organic and medicinal chemistry, essential for the synthesis of peptides, pharmaceuticals, and other complex molecules. While numerous coupling methods exist, the reaction between a carboxylic acid and a sterically hindered amine, such as a cyclohexyl amine, presents a significant synthetic hurdle. The bulky nature of the cyclohexyl group physically obstructs the approach of the nucleophilic amine to the activated carboxylic acid, dramatically slowing down the rate of reaction and often leading to incomplete conversion or the formation of side products.[1][2]

This guide provides a comprehensive overview of effective strategies and detailed protocols for achieving high-yielding amide bond formation with sterically hindered cyclohexyl amines. We will delve into the mechanistic rationale behind the choice of coupling reagents and reaction conditions, offering field-proven insights to overcome these challenging transformations.

Understanding the Mechanism of Amide Bond Formation

The fundamental principle of peptide coupling involves the "activation" of a carboxylic acid's carboxyl group to make it more susceptible to nucleophilic attack by an amine.[3][4] This activation is typically achieved by converting the carboxylic acid into a more reactive intermediate, such as an active ester, acyl halide, or anhydride.[3] The choice of coupling reagent is paramount as it dictates the nature of this activated intermediate and its reactivity, which is especially critical when dealing with sterically demanding substrates.

A Comparative Guide to Coupling Reagents for Hindered Amines

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often insufficient for promoting efficient coupling with sterically hindered amines.[1] More potent "onium" salt-based reagents are generally required. These are broadly categorized into uronium/aminium salts and phosphonium salts.

Uronium/Aminium Salt Reagents

These reagents are widely used due to their high reactivity and ease of use. They react with carboxylic acids in the presence of a base to form highly reactive active esters.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the "gold standard" for difficult couplings, HATU's efficacy stems from the formation of a highly reactive OAt-ester.[5] The nitrogen atom in the 7-position of the azabenzotriazole ring provides anchimeric assistance, accelerating the coupling reaction. HATU is particularly effective for coupling sterically hindered amino acids and is known for its fast reaction times and ability to minimize racemization.[5][6]

-

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): While also a competent coupling reagent, HBTU is generally less reactive than HATU, especially in challenging cases.[5] It forms a less reactive OBt-ester compared to the OAt-ester generated by HATU.

-

HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): HCTU is more reactive than HBTU due to the electron-withdrawing effect of the chlorine atom on the benzotriazole ring.

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent, COMU offers reactivity comparable or even superior to HATU for hindered couplings.[4][7] It is based on OxymaPure, making it a safer alternative to the potentially explosive benzotriazole-based reagents.[4][8] COMU also boasts excellent solubility and its byproducts are water-soluble, simplifying purification.[7][8] A notable side reaction with uronium reagents is guanidinylation of the amine, which can be problematic if an excess of the coupling reagent is used.

Phosphonium Salt Reagents

Phosphonium-based reagents are excellent alternatives, particularly when guanidinylation is a concern. They are known for clean reactions and are ideal for cyclization and fragment condensation.

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium reagent that generates OBt active esters. It is a robust reagent for a variety of couplings.

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium counterpart to HATU, PyAOP is highly effective for difficult couplings, including those involving N-methylated amino acids.[6][9] It generates the more reactive OAt active esters.

-

PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): This is a more reactive phosphonium reagent, often employed for particularly challenging couplings where other reagents fail.[9]

Carbodiimide Reagents with Additives

While less potent on their own for hindered couplings, carbodiimides like DIC (N,N'-diisopropylcarbodiimide) and EDC can be effective when used with additives that form active esters in situ.[9]

-

DIC/HOBt (1-Hydroxybenzotriazole): A classic combination where DIC activates the carboxylic acid, which is then trapped by HOBt to form the active ester, minimizing side reactions like N-acylurea formation and racemization.[9]

-

DIC/HOAt (1-Hydroxy-7-azabenzotriazole): Using HOAt as an additive in place of HOBt increases the reactivity of the resulting active ester, making this combination more suitable for hindered couplings.[7]

-

DIC/OxymaPure: A safer and often more effective alternative to HOBt- and HOAt-based additives.[4]

Other Notable Reagents

-

T3P (Propylphosphonic Anhydride): A versatile and "green" coupling reagent that has shown excellent results for sterically hindered substrates.[4][10]

Data Presentation: Comparison of Coupling Reagents

| Coupling Reagent | Class | Active Ester | Reactivity for Hindered Amines | Key Advantages | Potential Drawbacks |

| HATU | Uronium/Aminium | OAt-ester | Very High | Gold standard, fast reactions, low racemization[5] | Expensive, potential for guanidinylation |

| COMU | Uronium/Aminium | Oxyma-ester | Very High | High reactivity, safer (non-explosive), water-soluble byproducts[4][7][8] | Limited solution stability, potential for guanidinylation[7] |

| HBTU | Uronium/Aminium | OBt-ester | Moderate-High | Good for routine synthesis | Less effective than HATU for hindered couplings, potential for guanidinylation[5] |

| PyAOP | Phosphonium | OAt-ester | High | High reactivity, no guanidinylation[6][9] | More expensive than PyBOP |

| PyBOP | Phosphonium | OBt-ester | Moderate-High | Clean reactions, no guanidinylation | Less reactive than PyAOP |

| DIC/HOAt | Carbodiimide + Additive | OAt-ester | Moderate-High | Cost-effective | Slower than onium salts, potential for side reactions if not optimized |

| T3P | Phosphonic Anhydride | Mixed Anhydride | High | "Green" reagent, effective for difficult couplings[4][10] | May require specific reaction conditions |

Experimental Protocols

Protocol 1: General Procedure for Coupling with HATU

This protocol provides a robust starting point for the coupling of a carboxylic acid with a sterically hindered cyclohexyl amine using HATU.

Materials:

-

Carboxylic acid

-

Cyclohexyl amine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a clean, dry, and inerted flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

-

Add the cyclohexyl amine (1.0-1.2 eq) to the solution.

-

In a separate vial, dissolve HATU (1.1-1.2 eq) in a minimal amount of anhydrous DMF.

-

Add the HATU solution to the reaction mixture.

-

Add DIPEA (2.0-3.0 eq) or 2,4,6-Collidine (2.0-3.0 eq) dropwise to the reaction mixture at 0 °C. The use of a more hindered base like 2,4,6-collidine can sometimes be beneficial in preventing side reactions.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC, LC-MS, or HPLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride or water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality Behind Choices:

-

HATU: Chosen for its high reactivity in forming the OAt-ester, which is crucial for overcoming the steric barrier of the cyclohexyl amine.[5]

-

DIPEA/Collidine: A non-nucleophilic base is essential to deprotonate the carboxylic acid and neutralize the generated hexafluorophosphate salt without competing in the coupling reaction.[6] Using 2-3 equivalents ensures the reaction medium remains basic, which is optimal for the coupling.

-

Anhydrous Conditions: Moisture can hydrolyze the activated ester intermediate, reducing the yield.

Protocol 2: High-Efficiency Coupling using COMU

This protocol leverages the enhanced safety and reactivity profile of COMU.

Materials:

-

Carboxylic acid

-

Cyclohexyl amine

-

COMU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) and cyclohexyl amine (1.0-1.2 eq) in anhydrous DMF in a dry, inerted flask.

-

Add COMU (1.1-1.2 eq) to the mixture.

-

Add DIPEA (1.5-2.0 eq) to the reaction mixture. A color change to orange-red is often observed.[7]

-

Stir the reaction at room temperature for 1-12 hours. The disappearance of the color can indicate reaction completion.[7] Monitor by an appropriate analytical technique.

-

Work-up and purification are performed as described in Protocol 1. The water-soluble byproducts of COMU can simplify the aqueous work-up.[7][8]

Causality Behind Choices:

-

COMU: Selected for its high reactivity, favorable safety profile, and the generation of water-soluble byproducts, which simplifies purification.[4][7][8]

-

Reduced Base Equivalents: COMU can be effective with fewer equivalents of base compared to HATU, which can be advantageous in sensitive systems.[7]

Protocol 3: Microwave-Assisted Coupling for Extremely Challenging Substrates

For particularly stubborn couplings, microwave irradiation can provide the necessary energy to overcome high activation barriers.[11]

Materials:

-

Carboxylic acid

-

Cyclohexyl amine

-

Coupling reagent (HATU or COMU are good choices)

-

N,N-Diisopropylethylamine (DIPEA)

-

Microwave-safe reaction vessel with a stir bar

-

Microwave synthesizer

Procedure:

-

In a microwave-safe vial, combine the carboxylic acid (1.0 eq), cyclohexyl amine (1.2-1.5 eq), coupling reagent (1.2-1.5 eq), and a suitable solvent (e.g., DMF, NMP).

-

Add DIPEA (3.0-4.0 eq).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at a constant temperature (e.g., 60-100 °C) for 5-30 minutes. The optimal time and temperature should be determined empirically.

-

After cooling to room temperature, work-up and purify the product as described in the previous protocols.

Causality Behind Choices:

-

Microwave Energy: Provides rapid and efficient heating, which can dramatically accelerate the rate of reaction for sterically hindered substrates that are sluggish at room temperature.[11][12]

-

Higher Equivalents: A slight excess of the amine and coupling reagent can help drive the reaction to completion under the fast, high-energy conditions of microwave synthesis.

Visualization of Reaction Mechanisms and Workflows

Activation Mechanism of Uronium/Aminium Reagents (e.g., HATU)

Caption: Activation of a carboxylic acid by HATU in the presence of a base to form a highly reactive OAt-ester.

Activation Mechanism of Phosphonium Reagents (e.g., PyBOP)

Caption: Activation of a carboxylic acid by PyBOP to form an OBt-active ester intermediate.

Workflow for Optimizing Hindered Couplings

Caption: A systematic workflow for optimizing peptide coupling reactions with sterically hindered amines.

Troubleshooting and Final Considerations

-

Low Conversion: If the reaction stalls, consider increasing the temperature, switching to a more polar solvent like NMP, or employing microwave assistance. Increasing the equivalents of the coupling reagent and amine may also be beneficial.

-

Side Reactions: The formation of guanidinium byproducts with uronium reagents can be minimized by using phosphonium reagents or by carefully controlling the stoichiometry.

-

Racemization: For chiral carboxylic acids, racemization can be a concern. Using reagents known for low racemization (e.g., HATU, COMU) and non-nucleophilic bases at lower temperatures can mitigate this issue.[4][5]

References

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(3), 606-631.

- The Synthesis of Sterically Hindered Amides. (2025, August 9).

- Rhodium-Catalyzed Oxidative Amidation of Sterically Hindered Aldehydes and Alcohols. (n.d.).

- Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. (n.d.). Spiral.

- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(8), 488-493.

- Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. (n.d.). SciSpace.

- Amide Bond Activation of Biological Molecules. (n.d.). PMC.

- Microwave-assisted Solid Phase Peptide Synthesis on High Loaded Resins. (2025, August 6).

- Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group str

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. people.uniurb.it [people.uniurb.it]

- 4. bachem.com [bachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. peptide.com [peptide.com]

- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 12. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: N-Boc-trans-1,4-cyclohexanediamine in Medicinal Chemistry Scaffold Design

Strategic Rationale & Scaffold Architecture

N-Boc-trans-1,4-cyclohexanediamine (CAS: 177906-48-8) is a premier bifunctional scaffold in modern drug discovery, valued for its ability to impose defined spatial vectors while improving physicochemical properties (Fsp³) compared to aromatic counterparts.

Unlike flexible alkyl chains or planar aromatic rings, the trans-1,4-cyclohexane core adopts a stable diequatorial chair conformation . This geometric "locking" creates a rigid, linear molecular rod (approx. 5.5 Å distance between nitrogens) that is critical for:

-

PROTAC Linker Design: Reducing the entropic penalty of ternary complex formation by pre-organizing the warhead and E3 ligase ligand.

-

Bioisosterism: Replacing 1,4-phenylenediamine moieties to lower lipophilicity (LogP) and improve metabolic stability (avoiding toxic aniline metabolites).

-

Vector Precision: Orienting exit vectors at 180°, unlike the "kinked" or flexible vectors of cis-isomers or piperazines.

Structural Comparison: Trans vs. Cis vs. Aromatic

The following table summarizes why the trans-isomer is the preferred scaffold for linear extension.

| Feature | trans-1,4-Cyclohexanediamine | cis-1,4-Cyclohexanediamine | 1,4-Phenylenediamine |

| Dominant Conformation | Diequatorial Chair (Rigid) | Axial-Equatorial (Flexible/Kinked) | Planar (Rigid) |

| Vector Angle | ~180° (Linear) | ~120° (Bent) | 180° (Linear) |

| Hybridization | sp³ (3D character) | sp³ (3D character) | sp² (Flat) |

| Solubility (aq) | High | High | Low |

| Toxicity Risk | Low | Low | High (Aniline alerts) |

Application Note: PROTAC & Bivalent Ligand Design

In the design of Proteolysis Targeting Chimeras (PROTACs), linker composition is a determinant of degradation efficiency (Dmax) and potency (DC50). Flexible linkers (PEG) often suffer from high entropic costs upon binding.

Case Study: TYK2 Degraders (e.g., TYD-68) Research indicates that incorporating the trans-1,4-cyclohexanediamine motif into the linker region significantly improves the stability of the ternary complex (Target-PROTAC-E3 Ligase). The rigid cyclohexane ring acts as a "spacer" that prevents the collapse of the linker while maintaining the necessary distance between the protein interfaces.

Decision Logic for Linker Selection

Use the following logic tree to determine when to deploy N-Boc-trans-1,4-cyclohexanediamine in your library design.

Figure 1: Decision matrix for selecting linker scaffolds in bivalent ligand design.

Detailed Experimental Protocols

These protocols are designed to maintain stereochemical integrity and maximize yield. The mono-Boc protection allows for sequential, orthogonal functionalization of the two amine termini.

Protocol A: Selective Functionalization (Amide Coupling)

Objective: Couple a carboxylic acid (R-COOH) to the free amine of N-Boc-trans-1,4-cyclohexanediamine.

Reagents:

-

N-Boc-trans-1,4-cyclohexanediamine (1.0 eq)[1]

-

Carboxylic Acid (1.0 eq)[1]

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

DMF (Anhydrous, 0.1 M concentration)

Procedure:

-

Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

-

Note: Pre-activation prevents side reactions with the amine.

-

-

Addition: Add N-Boc-trans-1,4-cyclohexanediamine (1.0 eq) followed by the remaining DIPEA (1.5 eq).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Expect M+H peak corresponding to Product+Boc).

-

Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Controlled Deprotection (Boc Removal)

Objective: Remove the Boc group to liberate the second amine without affecting the newly formed amide bond.

Reagents:

-

4M HCl in Dioxane (preferred over TFA for easier salt handling)

-

Dichloromethane (DCM) or MeOH[1]

Procedure:

-

Dissolution: Dissolve the N-Boc intermediate from Protocol A in a minimal amount of DCM or MeOH.

-

Acidolysis: Add 4M HCl in Dioxane (10 eq).

-

Caution: Gas evolution (isobutylene) will occur. Ensure venting.

-

-

Reaction: Stir at RT for 1–2 hours. A white precipitate (the amine hydrochloride salt) often forms.

-

Isolation:

-

If precipitate forms: Filter the solid, wash with Et₂O, and dry under vacuum.

-

If no precipitate: Concentrate the solvent in vacuo. Triturate the residue with Et₂O to obtain the solid salt.

-

-

Free Basing (Optional but Recommended): Before the next coupling, treat the salt with basic resin (e.g., PL-HCO3 MP) in MeOH or use excess DIPEA in the next step.

Protocol C: Synthetic Workflow Visualization

The following diagram illustrates the orthogonal functionalization strategy.

Figure 2: Step-wise synthetic workflow for generating asymmetric bifunctional ligands.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Solubility | Free amine forms carbonate salts with CO₂ in air. | Store free amine under N₂/Ar. Use HCl salt form for storage. |

| Isomerization | High temperature (>150°C) or strong radical conditions. | Maintain reaction temps <100°C. The trans isomer is thermodynamically stable, but avoid prolonged harsh conditions. |

| Poor Coupling Yield | Zwitterion formation (if acid group present elsewhere). | Ensure pH is adjusted (DIPEA) to keep amine unprotonated during coupling. |

| Broad NMR Peaks | Restricted rotation of Boc group or carbamate. | Run NMR at elevated temperature (40–50°C) or use DMSO-d6 to sharpen peaks. |

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18374, 1,4-Diaminocyclohexane. Retrieved October 26, 2023, from [Link]

-

Xiong, S., et al. (2025).[2] Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader. Journal of Medicinal Chemistry. (Cited via MedChemExpress).

Sources

Mastering Selectivity: A Detailed Guide to the Mono-Boc Protection of trans-1,4-Diaminocyclohexane

Introduction: The Strategic Importance of Mono-Protected Diamines

In the landscape of modern drug discovery and development, the precise modification of molecular scaffolds is paramount. Symmetrical diamines, such as trans-1,4-diaminocyclohexane, are versatile building blocks, offering two points of attachment for constructing complex molecular architectures. However, the ability to selectively functionalize only one of the two equivalent amino groups is a common yet critical challenge in multi-step organic synthesis. The mono-Boc-protected derivative, tert-butyl (trans-4-aminocyclohexyl)carbamate, is a highly valuable intermediate, enabling the sequential introduction of different functionalities and paving the way for the synthesis of novel pharmaceutical agents and chemical probes.

This comprehensive guide provides a detailed, field-proven protocol for the selective mono-Boc protection of trans-1,4-diaminocyclohexane. Beyond a simple recitation of steps, this document delves into the chemical principles governing the reaction, offering insights into the critical parameters that ensure high selectivity and yield.

The Chemistry of Selectivity: Controlling the Reaction

The protection of an amine with a tert-butoxycarbonyl (Boc) group is a fundamental transformation in organic chemistry. The reaction typically employs di-tert-butyl dicarbonate (Boc anhydride) as the electrophile, which reacts with the nucleophilic amine.[1] In the case of a symmetrical diamine, the primary challenge is to prevent the reaction from proceeding to the di-protected byproduct. Two principal strategies are employed to achieve high mono-selectivity:

-

Exploiting Stoichiometry: By using a significant excess of the diamine relative to the Boc anhydride, the statistical probability of a Boc anhydride molecule encountering an unreacted diamine is much higher than it encountering a mono-protected diamine. This statistically favors the formation of the mono-Boc product.

-

Modulating Reactivity via In Situ Mono-protonation: A more elegant approach involves the in situ deactivation of one of the amino groups. By adding one equivalent of a strong acid, such as hydrochloric acid (HCl), one of the amino groups is protonated to form an ammonium salt. This protonated amine is no longer nucleophilic and will not react with the Boc anhydride.[2][3] The remaining free amine can then be selectively protected. Subsequent basification during the work-up regenerates the free amine of the mono-protected product.

This guide will focus on a robust protocol that leverages the stoichiometric approach, as it is a widely applicable and straightforward method that consistently delivers high yields of the desired product.

Reaction Mechanism: The Nucleophilic Acyl Substitution

The Boc protection of an amine is a classic example of a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, with the departure of a stable leaving group (tert-butoxycarbonate). This leaving group subsequently decomposes to the volatile carbon dioxide and tert-butanol, driving the reaction to completion.

Caption: Mechanism of Boc Protection.

Experimental Protocol: Mono-Boc Protection of trans-1,4-Diaminocyclohexane

This protocol is designed to favor the formation of the mono-protected product by using an excess of the diamine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| trans-1,4-Diaminocyclohexane | ≥98% | e.g., Sigma-Aldrich | Store in a desiccator. |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | e.g., Sigma-Aldrich | Can be a low-melting solid or liquid. |

| Methanol (MeOH) | Anhydrous | e.g., Fisher Scientific | Ensure dryness for optimal results. |

| Ethyl Acetate (EtOAc) | ACS Grade | e.g., VWR | For extraction. |

| Deionized Water | For work-up. | ||

| Brine (Saturated NaCl solution) | For work-up. | ||